molecular formula C9H9ClN4S B3084029 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-39-3

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084029
CAS No.: 1142207-39-3
M. Wt: 240.71 g/mol
InChI Key: BGVJBUGEGUOQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and bases like triethylamine are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Formation of alkylated derivatives.

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical and biological properties.
  • Biological Activity: The unique combination of the triazine ring and the 2-chlorophenyl group in 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol may confer distinct biological activities compared to its analogs.
  • Applications: The specific applications of these compounds may vary based on their structural differences and resulting properties.

Properties

IUPAC Name

4-amino-2-(2-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVJBUGEGUOQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.